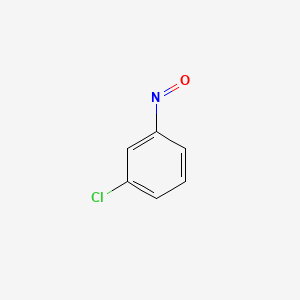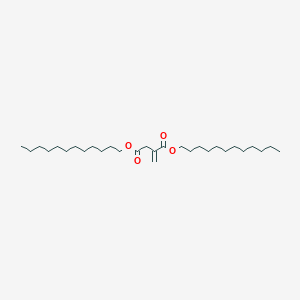
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloro-phenylethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene typically involves the nitration of 1-(2-Chloro-2-phenylethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Conditions: The reaction is typically carried out under mild pressure and temperature conditions.
Products: The nitro group is reduced to an amino group, resulting in the formation of 1-(2-Chloro-2-phenylethyl)-4-aminobenzene.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃).
Conditions: The reaction is carried out in a suitable solvent like methanol.
Products: The chloro group can be substituted by the nucleophile, forming 1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can oxidize the phenylethyl group to a carboxylic acid.
Reduction: Sodium borohydride (NaBH₄) can be used for selective reduction of the nitro group under mild conditions.
科学的研究の応用
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
1-(2-Chloro-2-phenylethyl)-4-aminobenzene: This compound is similar but has an amino group instead of a nitro group, leading to different reactivity and applications.
1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene:
Uniqueness
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a chloro-phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
特性
CAS番号 |
4781-42-4 |
|---|---|
分子式 |
C14H12ClNO2 |
分子量 |
261.70 g/mol |
IUPAC名 |
1-(2-chloro-2-phenylethyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO2/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)16(17)18/h1-9,14H,10H2 |
InChIキー |
YUUIMRUHIPDWSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
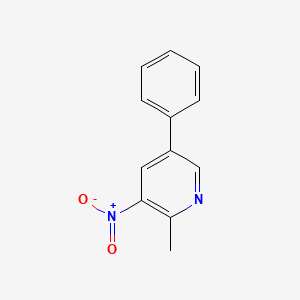
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
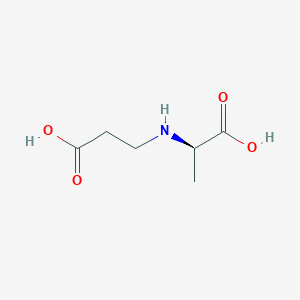
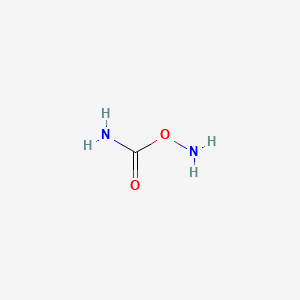
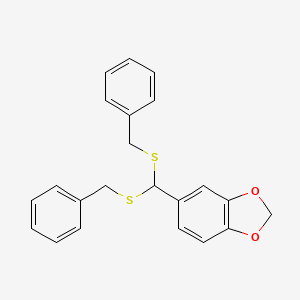



![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
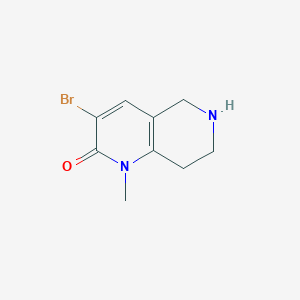
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
